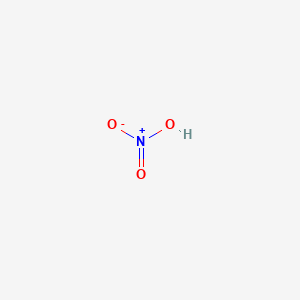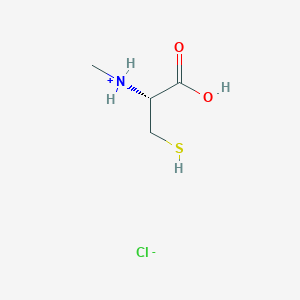
3-Mercapto-2-(methylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is a compound of interest in various fields of chemistry and biochemistry, particularly for its potential applications in chemical synthesis and biological studies. This compound is characterized by its mercapto and methylamino functional groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related α-mercapto derivatives involves condensation reactions with aldehydes or ketones, providing a method for producing α-branched α-mercapto acids or esters with high enantiomeric excesses without racemization (Strijtveen & Kellogg, 1987). Another synthetic route for related compounds involves the reaction with α-acetamidoacrylic acid and methylamine, showcasing methods for producing amino acids with specific functional groups (Hu & Ziffer, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Mercapto-2-(methylamino)propanoic acid hydrochloride can be elucidated using techniques such as X-ray crystallography, which confirms the cis-arrangement of diastereomers and provides insights into the stereochemistry of the compound (Strijtveen & Kellogg, 1987).
Chemical Reactions and Properties
3-Mercapto-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including mercaptolysis and reactions with electrophiles, due to its mercapto group. These reactions are key to modifying the compound for specific applications, such as synthesizing S-glycosyl and S-alkyl derivatives with potential anticancer activities (Saad & Moustafa, 2011).
Physical Properties Analysis
The physical properties of related mercapto acids, including solubility, melting point, and stability, can be analyzed through various spectroscopic and chromatographic techniques. These properties are crucial for determining the compound's applicability in different solvents and conditions (Schettgen, Musiol, & Kraus, 2008).
Chemical Properties Analysis
The chemical properties of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride, such as its reactivity with various chemical reagents, stability under different conditions, and potential for forming derivatives, are of significant interest. Studies on similar compounds have shown that the presence of mercapto and amino groups can significantly influence these properties, enabling the synthesis of compounds with varied biological and chemical activities (Ma, Fang, Bai, & Guo, 2013).
Scientific Research Applications
Synthesis and Applications in Cancer Research
3-Mercapto-2-(methylamino)propanoic acid hydrochloride and its derivatives have been investigated for their potential in cancer research. A study by Saad & Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Some derivatives showed significant in vitro anticancer activity against different cancer cell lines, highlighting their potential as cytotoxic agents in cancer treatment (Saad & Moustafa, 2011).
Drug-Metalloprotein Interactions
The compound has been used in studies to understand drug-metalloprotein interactions. Puerta & Cohen (2002) used a zinc complex with 3-mercapto-2-(methylamino)propanoic acid hydrochloride derivative to investigate the binding modes of thiol-derived matrix metalloproteinase (MMP) inhibitors. This study provides insights into the binding conformation of these inhibitors, crucial for understanding their mechanism of action and for drug design (Puerta & Cohen, 2002).
Quantum Dot Synthesis
The compound's derivatives have applications in nanotechnology, specifically in quantum dot synthesis. Ma et al. (2013) used mercapto acids including a derivative of 3-mercapto-2-(methylamino)propanoic acid hydrochloride as capping agents to prepare CdTe quantum dots. The study revealed the influence of methyl side groups of mercapto acids on the growth rate, size distribution, fluorescence, and solution stability of quantum dots, crucial for their application in various technological fields (Ma et al., 2013).
Synthesis of Enantiomerically Pure Compounds
The compound has been utilized in the synthesis of enantiomerically pure compounds. Strijtveen & Kellogg (1987) prepared optically active α-mercapto derivatives of propanoic and other carboxylic acids. These derivatives are useful in synthesizing α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses, which are valuable in pharmaceutical chemistry (Strijtveen & Kellogg, 1987).
Safety And Hazards
This compound is air sensitive and hygroscopic . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVXTJDDOYGIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercapto-2-(methylamino)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

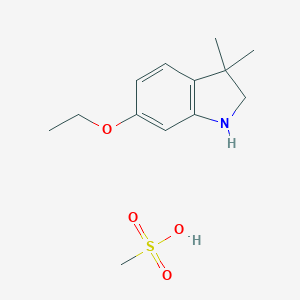
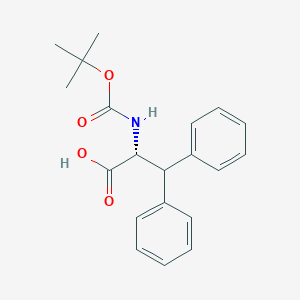

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
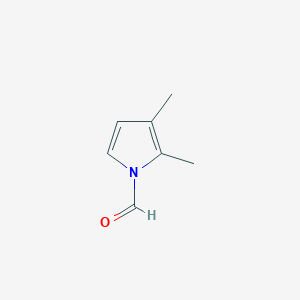


![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)





